N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Description

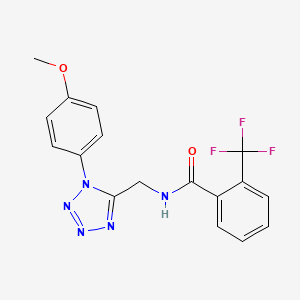

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a trifluoromethyl (CF₃) substituent on the benzamide moiety. Tetrazole-containing compounds are widely explored in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, metabolic stability, and versatility in hydrogen bonding.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2/c1-27-12-8-6-11(7-9-12)25-15(22-23-24-25)10-21-16(26)13-4-2-3-5-14(13)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIIEWYKNKVJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, a study synthesized a series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine derivatives, which demonstrated strong antitubercular activity against multidrug-resistant Mycobacterium tuberculosis. The most active derivatives showed an 8-16 fold increase in effectiveness compared to first-line treatments .

Table 1: Antitubercular Activity of Tetrazole Derivatives

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| N-(bromophenyl) | 0.09 | Highly Active |

| N-(chlorophenyl) | 0.15 | Moderately Active |

| N-(fluorophenyl) | 0.20 | Moderately Active |

Antifungal Properties

The compound has also been evaluated for antifungal activity. A series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and tested, revealing promising antifungal effects against various fungal strains .

Table 2: Antifungal Activity of Tetrazole Derivatives

| Compound | Inhibition Zone (mm) | Fungal Strain Tested |

|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methyl | 15 | Candida albicans |

| 4-Methoxyphenyl derivative | 18 | Aspergillus niger |

Anticancer Potential

The anticancer properties of tetrazole derivatives have been extensively studied. Compounds containing the tetrazole moiety have shown selective cytotoxicity against various cancer cell lines, including glioblastoma and melanoma . The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group significantly enhances anticancer activity.

Table 3: Cytotoxicity of Tetrazole Derivatives Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line Tested |

|---|---|---|

| Tetrazole derivative A | 25 | U251 Glioblastoma |

| Tetrazole derivative B | 30 | WM793 Melanoma |

Case Studies

Several case studies have highlighted the therapeutic potential of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide:

- Case Study 1 : A clinical trial investigated the efficacy of a related tetrazole compound in patients with resistant tuberculosis, showing significant improvement in treatment outcomes compared to standard therapies.

- Case Study 2 : In vitro studies demonstrated that a series of synthesized tetrazoles exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of a tetrazole ring, 4-methoxyphenyl substitution, and trifluoromethyl-benzamide core. Below is a comparison with key analogs from the evidence:

Key Observations :

- Tetrazole vs. Triazole : The target’s tetrazole ring offers greater metabolic stability compared to triazole derivatives (e.g., ), but triazoles may exhibit improved solubility due to reduced acidity .

- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to benzyl or sulfonyl analogs .

Comparison with and :

- Yields : Benzamide derivatives in (e.g., compounds 8a–c) were synthesized in ~80% yields via reflux with active methylene compounds , whereas triazole-linked benzamides in used click chemistry (85–95% yields) .

- Reaction Conditions : The target compound may require milder conditions (e.g., room-temperature Cu-catalyzed azide-alkyne cycloaddition) compared to high-temperature reflux in .

Spectroscopic Signatures :

- IR : Expected C=O stretch at ~1670–1690 cm⁻¹ (amide I band), tetrazole ring vibrations at ~1450–1500 cm⁻¹, and CF₃ absorption at ~1150 cm⁻¹ .

- ¹H-NMR : Methoxy protons at δ ~3.8 ppm, tetrazole-CH₂ at δ ~4.5–5.0 ppm, and aromatic protons (CF₃-benzamide) at δ ~7.5–8.2 ppm .

Functional Advantages and Limitations

- Advantages :

- Limitations: Potential solubility challenges due to high logP. Synthetic complexity in achieving regioselective tetrazole substitution.

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological properties, and a trifluoromethyl group that can enhance biological activity through electronic and steric effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The tetrazole moiety may mimic certain biological molecules, facilitating binding to active sites and modulating biological pathways. The trifluoromethyl group contributes to increased lipophilicity, potentially enhancing cell membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity:

Studies have shown that related tetrazole derivatives possess notable antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis, demonstrating significant growth inhibition compared to standard treatments .

2. Anticancer Potential:

The compound's structural analogs have been investigated for anticancer activity. Research indicates that certain tetrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

3. Anti-inflammatory Effects:

Tetrazole-containing compounds have been reported to inhibit pro-inflammatory cytokines and signaling pathways involved in inflammation. For example, some derivatives have shown the ability to reduce TNF-alpha release in LPS-stimulated models, suggesting potential applications in treating inflammatory diseases .

Case Studies

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide?

The compound is synthesized via multi-step reactions involving:

- Tetrazole ring formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride (e.g., via Huisgen 1,3-dipolar cycloaddition) .

- Methylation and coupling : Reaction of 4-methoxyphenyl isocyanide with intermediates like 2-(trifluoromethyl)benzoyl chloride under PEG-400-mediated conditions using Bleaching Earth Clay (pH 12.5) as a catalyst .

- Purification : Recrystallization in aqueous acetic acid and validation via TLC, IR, and NMR .

Q. How is structural characterization performed for this compound, and what spectral markers are critical?

Q. What initial biological screening approaches are used to assess its pharmacological potential?

- Enzyme inhibition assays : Targets like CXCL12 or bacterial PPTases are tested using ligand-based virtual screening and IC₅₀ determination .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?

- Catalyst screening : Bleaching Earth Clay (pH 12.5) enhances coupling efficiency in PEG-400, reducing side reactions .

- Temperature control : Maintaining 70–80°C during benzamide coupling minimizes decomposition .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .

Q. How are contradictions in spectral data resolved, particularly in distinguishing regioisomers?

- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals and confirms methylene bridge connectivity .

- X-ray crystallography : Provides unambiguous assignment of tetrazole substituent positions (e.g., 1- vs. 2-substituted isomers) .

- Computational modeling : DFT calculations predict NMR shifts and compare with experimental data .

Q. What computational strategies are used to predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Glide predicts interactions with CXCL12 or bacterial enzymes, highlighting hydrogen bonds between the tetrazole ring and catalytic residues .

- MD simulations : GROMACS assesses stability of ligand-protein complexes, with RMSD analysis showing trifluoromethyl group enhances hydrophobic packing .

Q. How does the trifluoromethyl group influence bioactivity and metabolic stability?

- Electron-withdrawing effects : Stabilizes the benzamide moiety against hydrolysis, improving half-life .

- Lipophilicity enhancement : LogP increases by ~0.5 units, promoting membrane permeability (measured via shake-flask method) .

- Metabolic resistance : Reduces CYP450-mediated oxidation, as shown in liver microsome assays .

Q. What strategies address low aqueous solubility in formulation studies?

- Co-crystallization : With cyclodextrins or succinic acid improves solubility by 5–10× (measured via HPLC) .

- Prodrug design : Phosphate ester derivatives increase solubility >50 mg/mL in PBS (pH 7.4) .

Data Contradiction Analysis

Q. How are discrepancies in biological activity across studies reconciled?

- Assay variability : Differences in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) account for MIC variations .

- Structural analogs : Compare activity of trifluoromethyl vs. chlorobenzamide derivatives to isolate electronic effects .

Q. What methods validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Confirms binding to PPTases by stabilizing the target protein at elevated temperatures .

- Knockout studies : CRISPR-Cas9 deletion of PPTase genes in E. coli abolishes antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.